The synthesis of Firibastat involves several key steps to ensure its efficacy as a prodrug. The compound is synthesized through a series of chemical reactions that include the formation of disulfide bonds, which are essential for its stability until it reaches the central nervous system. Upon administration, Firibastat is cleaved by brain reductases to release two molecules of EC33, which then exert their pharmacological effects by inhibiting aminopeptidase A activity .
Firibastat's molecular structure can be described in terms of its functional groups and stereochemistry. The compound contains a complex arrangement that allows it to penetrate the blood-brain barrier effectively.
The stereochemistry of Firibastat is critical, as it exists in both enantiomeric forms (+) and (-), which can have different pharmacological effects .
Firibastat primarily undergoes enzymatic reactions once administered. The key reaction involves:
Firibastat operates through a well-defined mechanism involving the central nervous system's renin-angiotensin system. By inhibiting aminopeptidase A, it prevents the conversion of angiotensin-II into angiotensin-III.
Firibastat exhibits several notable physical and chemical properties relevant to its function as an antihypertensive agent.
Firibastat has significant potential applications in clinical settings, particularly for managing hypertension. Its unique mechanism offers an alternative approach compared to traditional antihypertensive medications.
Firibastat (development codes RB150/QGC001) is a first-in-class, centrally acting antihypertensive prodrug with the chemical designation (3S,3'S)-4,4'-disulfanediylbis(3-amino-1-butanesulfonic acid). Its molecular formula is C₈H₂₀N₂O₆S₄ and it has a molar mass of 368.50 g/mol [3] [8]. Structurally, firibastat consists of two EC33 molecules [(S)-3-amino-4-mercapto-butyl sulfonic acid] linked by a disulfide bridge (-S-S-), forming a symmetrical dimer [3] [5]. This design allows it to remain inactive peripherally until it crosses the blood-brain barrier (BBB), where brain reductases cleave the disulfide bond to release two active EC33 moieties [3] [8]. The (±) notation indicates its racemic nature, though stereospecific synthesis yields the biologically active (S,S)-isomer [3].
Table 1: Chemical Identity of Firibastat
Property | Value/Description |
---|---|
IUPAC Name | (3S,3'S)-4,4'-Disulfanediylbis(3-amino-1-butanesulfonic acid) |
Molecular Formula | C₈H₂₀N₂O₆S₄ |
Molar Mass | 368.50 g/mol |
CAS Registry Number | 648927-86-0 |
Prodrug Structure | Dimer of EC33 linked via disulfide bridge |
Active Metabolites | EC33 (x2 molecules) |
Solubility | Highly water-soluble (25 mg/mL in H₂O) [8] |
The development of firibastat originated from foundational research into the brain renin-angiotensin system (RAS). In the 1990s, aminopeptidase A (APA) was identified as the enzyme converting angiotensin II (Ang II) to angiotensin III (Ang III) in the brain [1] [3]. Early inhibitors like EC33 – a thiol-based zinc-binding group molecule – selectively blocked APA (in vitro Kᵢ = 0.20 ± 0.02 μmol/L) but could not cross the BBB after systemic administration [3] [5]. To overcome this limitation, the prodrug strategy emerged: By dimerizing EC33 via a disulfide bond, firibastat was created as a neutral compound capable of traversing biological barriers [3] [8].
Preclinical validation occurred in hypertensive rodent models:
Hypertension pathophysiology involves hyperactivity of the brain RAS, particularly in salt-sensitive and resistant hypertension. Ang III – generated centrally by APA – exerts pressor effects via three neurogenic mechanisms [1] [4] [7]:
Firibastat’s innovation lies in selectively inhibiting brain APA, thereby blocking Ang III formation without affecting peripheral RAS components. This offers advantages for patient subgroups poorly responsive to conventional RAS blockers:
Table 2: Central Mechanisms of Firibastat in Hypertension
Target | Effect of Inhibition | Physiological Outcome |
---|---|---|
Aminopeptidase A (APA) | Blocks Ang II → Ang III conversion in the brain | Reduced Ang III bioavailability |
Arginine Vasopressin (AVP) | Decreases AVP release from the pituitary | Increased diuresis, reduced blood volume |
Sympathetic Tone | Lowers norepinephrine release | Decreased peripheral vascular resistance |
Baroreflex Function | Restores sensitivity to pressure changes | Improved blood pressure stabilization |
Additionally, firibastat upregulates brain ACE2, converting Ang II to protective angiotensin-(1-7), which counterbalances RAS overactivity [10]. This dual modulation – suppressing Ang III while enhancing angiotensin-(1-7) – positions firibastat as a unique neurocentric antihypertensive agent [4] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7